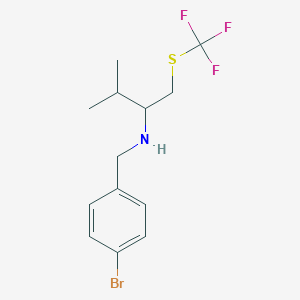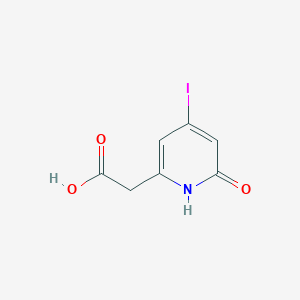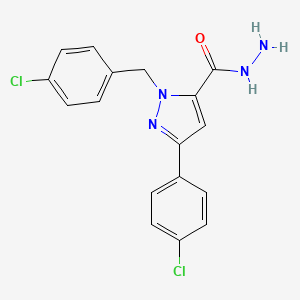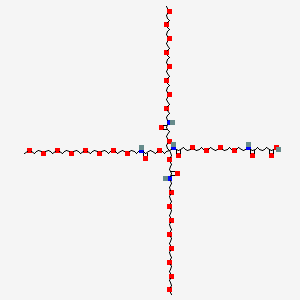
Carboxyl-PEG4-(m-PEG8)3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carboxyl-PEG4-(m-PEG8)3 is a polyethylene glycol (PEG) derivative that features a carboxyl group and multiple PEG units. This compound is part of a broader class of PEGylated molecules, which are widely used in various scientific and industrial applications due to their unique properties, such as increased solubility, biocompatibility, and reduced immunogenicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carboxyl-PEG4-(m-PEG8)3 typically involves the reaction of PEG units with carboxyl-containing reagents. One common method is the use of N-hydroxysuccinimide (NHS) esters, which react with primary amine groups to form stable amide bonds . The reaction conditions often include a pH range of 7-9 and the presence of a nucleophilic catalyst .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as size-exclusion chromatography and high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Carboxyl-PEG4-(m-PEG8)3 undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form peroxy acids and esters.
Reduction: Reduction reactions can convert the carboxyl group to primary alcohols.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form amides and esters.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peroxy acids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as dicyclohexylcarbodiimide (DCC) and NHS esters are commonly employed.
Major Products
Oxidation: Peroxy acids and esters.
Reduction: Primary alcohols.
Substitution: Amides and esters.
Scientific Research Applications
Carboxyl-PEG4-(m-PEG8)3 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Carboxyl-PEG4-(m-PEG8)3 primarily involves its ability to form stable covalent bonds with various biomolecules. The carboxyl group reacts with amine groups on proteins and peptides, forming amide bonds that enhance the solubility and stability of the conjugated molecules . This PEGylation process also reduces the immunogenicity of the biomolecules, making them more suitable for therapeutic applications .
Comparison with Similar Compounds
Carboxyl-PEG4-(m-PEG8)3 is unique due to its specific structure and properties. Similar compounds include:
Carboxyl-PEG4-amine: Contains a carboxyl group and a shorter PEG chain.
m-PEG16-acid: Features a longer PEG chain but lacks the multiple PEG units present in this compound.
PEGylated proteins: General class of PEGylated molecules used in various applications.
This compound stands out due to its combination of multiple PEG units and a carboxyl group, providing enhanced solubility, stability, and biocompatibility compared to other PEGylated compounds .
Properties
Molecular Formula |
C80H155N5O38 |
|---|---|
Molecular Weight |
1795.1 g/mol |
IUPAC Name |
5-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C80H155N5O38/c1-93-23-26-101-39-42-109-53-56-115-65-68-118-62-59-112-50-47-106-36-31-98-20-12-82-75(87)7-16-121-71-80(85-78(90)10-15-96-29-34-104-45-46-105-35-30-97-19-11-81-74(86)5-4-6-79(91)92,72-122-17-8-76(88)83-13-21-99-32-37-107-48-51-113-60-63-119-69-66-116-57-54-110-43-40-102-27-24-94-2)73-123-18-9-77(89)84-14-22-100-33-38-108-49-52-114-61-64-120-70-67-117-58-55-111-44-41-103-28-25-95-3/h4-73H2,1-3H3,(H,81,86)(H,82,87)(H,83,88)(H,84,89)(H,85,90)(H,91,92) |
InChI Key |
KZNGGSVLCCXPRQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


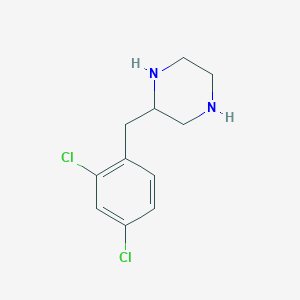
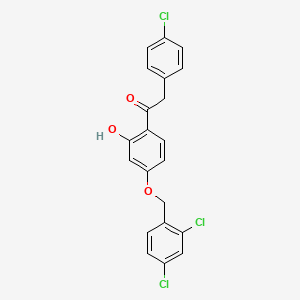
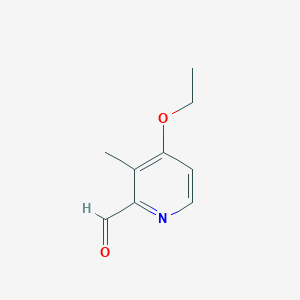
![7-Bromo-5-chloro-3H-imidazo[4,5-B]pyridine](/img/structure/B14861037.png)

![1,2,4-Trifluoro-5-[2-[2-(2,4,5-trifluorophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B14861053.png)
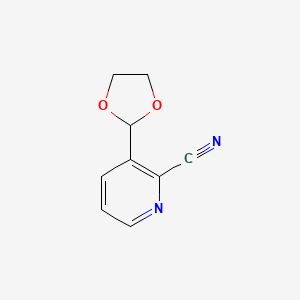
![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-2-carbaldehyde](/img/structure/B14861071.png)

![5,7-Dihydrofuro[3,4-D]pyrimidin-2-ylmethanamine](/img/structure/B14861075.png)
